(2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol
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Overview
Description
(2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol is a complex organic compound featuring a tetrahydrofuran ring substituted with a tert-butyldiphenylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol typically involves multiple steps. One common approach is the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a diol.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone or aldehyde, while reduction can produce a diol.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization and protection of hydroxyl groups.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its stability and reactivity make it a valuable tool for investigating biochemical processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the tetrahydrofuran ring could lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The tert-butyldiphenylsilyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity. The methoxy and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5R)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol
- (2R,3S,4R,5R)-2-[[(tert-Butylphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol
Uniqueness
The unique feature of (2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol is the presence of the tert-butyldiphenylsilyl group, which provides enhanced stability and selectivity in chemical reactions. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C22H30O5Si |
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Molecular Weight |
402.6 g/mol |
IUPAC Name |
2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C22H30O5Si/c1-22(2,3)28(16-11-7-5-8-12-16,17-13-9-6-10-14-17)26-15-18-19(23)20(24)21(25-4)27-18/h5-14,18-21,23-24H,15H2,1-4H3 |
InChI Key |
VDXGNUHJJRXFQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(O3)OC)O)O |
Origin of Product |
United States |
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